molecular formula C18H14O2 B11858654 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one CAS No. 114208-70-7

3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one

Cat. No.: B11858654
CAS No.: 114208-70-7
M. Wt: 262.3 g/mol
InChI Key: BPPPHWGFPKNDEM-UHFFFAOYSA-N
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Description

3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is a complex organic compound belonging to the class of indeno[2,1-b]pyrans This compound is characterized by its unique fused ring structure, which includes a phenyl group and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one typically involves a multi-step process. One common method involves the reaction of phthalaldehyde with 2-(1-phenylethylidene) malononitrile in the presence of a base such as triethylamine (Et3N) in dimethylformamide (DMF) solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyran ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochromic reactions, where it changes color upon exposure to light. This property is attributed to the reversible formation of colored isomers through the excitation of singlet and triplet states . The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is unique due to its specific fused ring structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

114208-70-7

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

3-phenyl-4,9-dihydro-3H-indeno[2,1-b]pyran-2-one

InChI

InChI=1S/C18H14O2/c19-18-15(12-6-2-1-3-7-12)11-16-14-9-5-4-8-13(14)10-17(16)20-18/h1-9,15H,10-11H2

InChI Key

BPPPHWGFPKNDEM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4

Origin of Product

United States

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